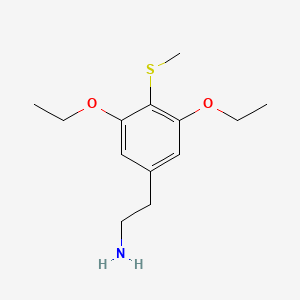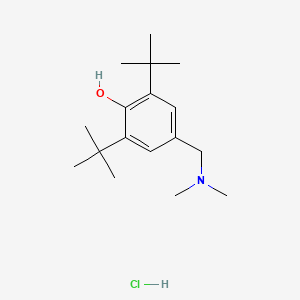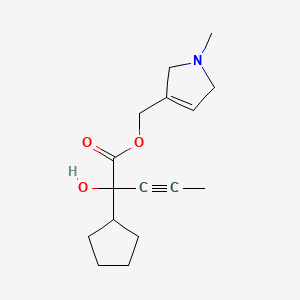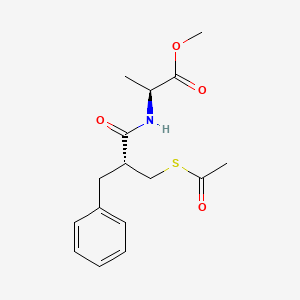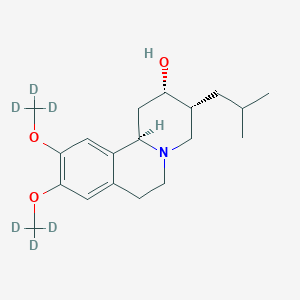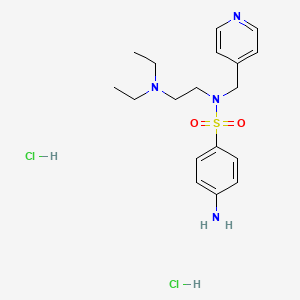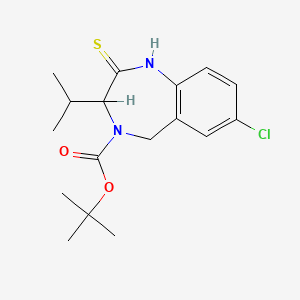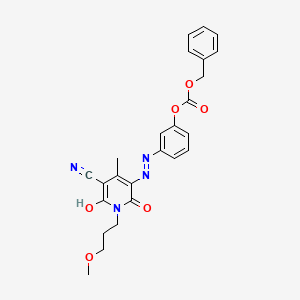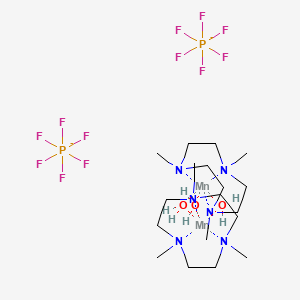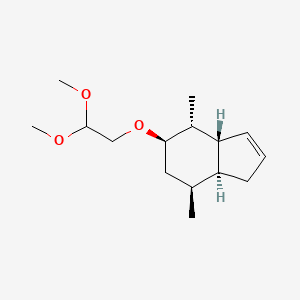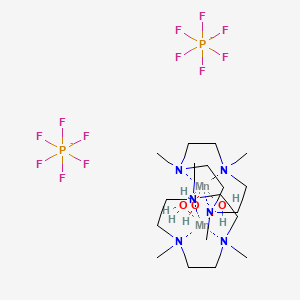
Bis(N,N',N''-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate)monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the European Community number 411-760-1 is known as Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate. This compound is a coordination complex that features manganese in a +4 oxidation state, coordinated by two triazacyclononane ligands and three oxo groups, with hexafluorophosphate as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’,N’‘-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate typically involves the reaction of manganese salts with N,N’,N’'-trimethyl-1,4,7-triazacyclononane in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxidation state and coordination environment .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The triazacyclononane ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state manganese complexes, while substitution reactions may result in the formation of new coordination complexes with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use in imaging and diagnostic applications due to its paramagnetic properties. It is also being explored for its potential therapeutic effects in the treatment of certain diseases .
Industry
In industrial applications, this compound is used in the development of advanced materials, including high-performance polymers and coatings. Its unique coordination chemistry makes it a valuable component in the design of new materials with specific properties .
Mécanisme D'action
The mechanism by which Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate exerts its effects involves the interaction of the manganese center with various molecular targets. The triazacyclononane ligands stabilize the high oxidation state of manganese, allowing it to participate in redox reactions and coordinate with other molecules. The hexafluorophosphate counterions help to balance the charge and maintain the overall stability of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate
- Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dichromium (IV) di(hexafluorophosphate) monohydrate
Uniqueness
Bis(N,N’,N’'-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate) monohydrate is unique due to its specific coordination environment and the presence of manganese in a +4 oxidation state. This gives it distinct redox properties and makes it particularly useful in catalytic applications. The triazacyclononane ligands provide additional stability and versatility compared to other similar compounds .
Propriétés
Numéro CAS |
116633-52-4 |
|---|---|
Formule moléculaire |
C18H48F12Mn2N6O3P2-2 |
Poids moléculaire |
796.4 g/mol |
Nom IUPAC |
manganese;1,4,7-trimethyl-1,4,7-triazonane;dihexafluorophosphate;trihydrate |
InChI |
InChI=1S/2C9H21N3.2F6P.2Mn.3H2O/c2*1-10-4-6-11(2)8-9-12(3)7-5-10;2*1-7(2,3,4,5)6;;;;;/h2*4-9H2,1-3H3;;;;;3*1H2/q;;2*-1;;;;; |
Clé InChI |
CZPFWXJMAXFDTE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CCN(CC1)C)C.CN1CCN(CCN(CC1)C)C.O.O.O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mn].[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


